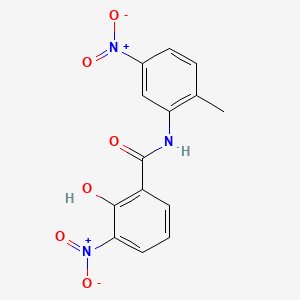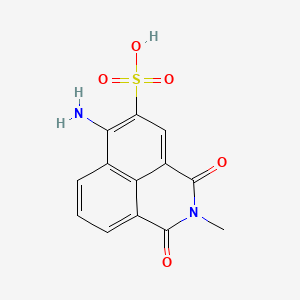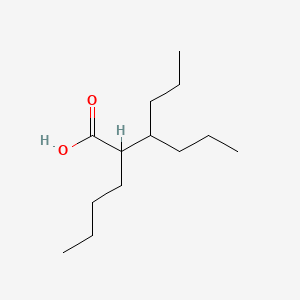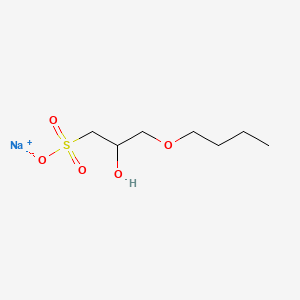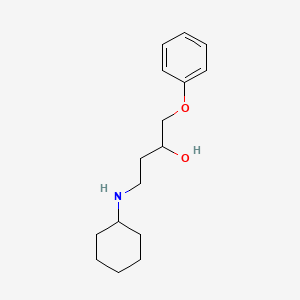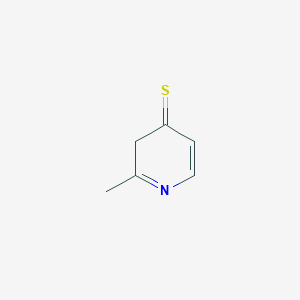
4(3H)-Pyridinethione, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Pyridinethione, 2-methyl- is a heterocyclic compound that features a pyridine ring with a thione group at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyridinethione, 2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylpyridine with sulfur sources under acidic or basic conditions to introduce the thione group at the 4-position.
Industrial Production Methods: Industrial production of 4(3H)-Pyridinethione, 2-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4(3H)-Pyridinethione, 2-methyl- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methyl group at the 2-position can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted pyridinethione derivatives.
Scientific Research Applications
4(3H)-Pyridinethione, 2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4(3H)-Pyridinethione, 2-methyl- involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular processes and signaling pathways.
Comparison with Similar Compounds
4(3H)-Pyridinethione, 2-methyl- can be compared with other similar compounds, such as:
4(3H)-Quinazolinone derivatives: These compounds also feature a heterocyclic ring with a thione group and have diverse biological properties.
Imidazole derivatives: Known for their wide range of biological activities and applications in medicinal chemistry.
The uniqueness of 4(3H)-Pyridinethione, 2-methyl- lies in its specific substitution pattern and the presence of both a thione and a methyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7NS |
|---|---|
Molecular Weight |
125.19 g/mol |
IUPAC Name |
2-methyl-3H-pyridine-4-thione |
InChI |
InChI=1S/C6H7NS/c1-5-4-6(8)2-3-7-5/h2-3H,4H2,1H3 |
InChI Key |
ASFGUZKLXBECSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=S)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


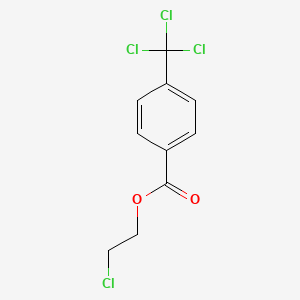
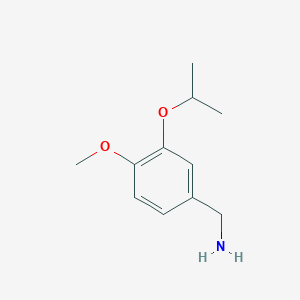

![Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate](/img/structure/B13954026.png)
![3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B13954030.png)
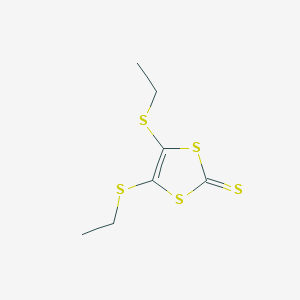

![Diazanium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13954058.png)
![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
